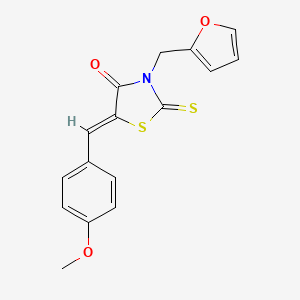
3-(2-furylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-(2-furylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as FMBT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. FMBT belongs to the class of thiazolidin-4-one derivatives, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties.
Mechanism of Action
The exact mechanism of action of 3-(2-furylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various cellular signaling pathways, including the NF-κB and MAPK signaling pathways. This compound has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of reactive oxygen species (ROS) in cells. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Advantages and Limitations for Lab Experiments
3-(2-furylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. This compound is also stable under a wide range of experimental conditions and has a long shelf-life. However, this compound has some limitations for use in lab experiments. It is highly insoluble in water, which can make it difficult to work with in aqueous solutions. This compound also has limited solubility in common organic solvents, which can limit its use in certain experimental setups.
Future Directions
There are several future directions for research on 3-(2-furylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another area of research is the elucidation of the exact mechanism of action of this compound, which could lead to the development of more potent and selective this compound derivatives. Additionally, the development of new synthesis methods for this compound could improve its accessibility and pave the way for more extensive studies of its therapeutic potential.
Scientific Research Applications
3-(2-furylmethyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit significant anti-inflammatory, antioxidant, and antitumor activities in various in vitro and in vivo studies. This compound has also been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Properties
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S2/c1-19-12-6-4-11(5-7-12)9-14-15(18)17(16(21)22-14)10-13-3-2-8-20-13/h2-9H,10H2,1H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKOVQLPNZDIAI-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-chlorobenzamide](/img/structure/B3740131.png)

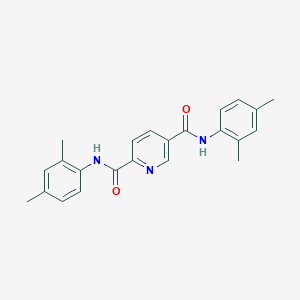
![1'-{[(4-chlorophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3740146.png)
![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B3740153.png)

![ethyl 3-{[3-(4-bromophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B3740176.png)
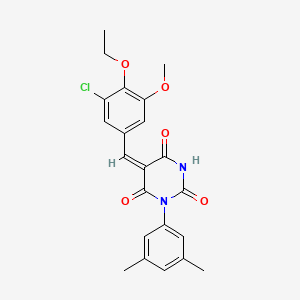
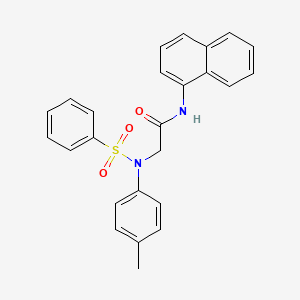

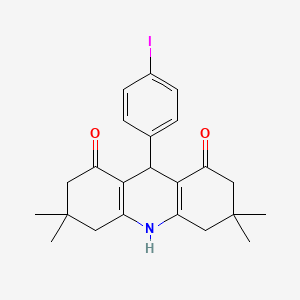
![ethyl (2-bromo-6-chloro-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B3740217.png)
![N-{[(4-iodophenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B3740221.png)
![dimethyl 4-[2-(benzyloxy)phenyl]-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3740227.png)
